3-(3,4-Dimethoxyphenyl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dimethoxyphenyl group, a trifluoromethyl-substituted pyridine, and a piperazine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable piperazine derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step often involves the formation of the propanone moiety through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
- 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
Uniqueness
3-(3,4-Dimethoxyphenyl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H24F3N3O3 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H24F3N3O3/c1-29-17-6-3-15(13-18(17)30-2)4-8-20(28)27-11-9-26(10-12-27)19-7-5-16(14-25-19)21(22,23)24/h3,5-7,13-14H,4,8-12H2,1-2H3 |
InChI Key |
HLELJNVTQBFFAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)OC |
Origin of Product |
United States |
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